molecular formula C7H7ClN2O2 B1424224 Methyl 5-amino-2-chloronicotinate CAS No. 886435-73-0

Methyl 5-amino-2-chloronicotinate

Cat. No.: B1424224
CAS No.: 886435-73-0
M. Wt: 186.59 g/mol
InChI Key: LPOFXAOIWIQBFP-UHFFFAOYSA-N
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Description

Methyl 5-amino-2-chloronicotinate is an organic compound with the molecular formula C7H7ClN2O2 It is a derivative of nicotinic acid and features a chlorine atom and an amino group attached to the pyridine ring

Scientific Research Applications

Methyl 5-amino-2-chloronicotinate has several scientific research applications, including:

Safety and Hazards

“Methyl 5-amino-2-chloronicotinate” is classified under the GHS07 hazard class . The associated hazard statements are H302, H315, H319, H335 . The precautionary statements are P261, P264, P270, P301+P312, P330 .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-amino-2-chloronicotinate can be synthesized through a multi-step reaction process. One common method involves the reaction of methyl 2-aminonicotinate with N-chlorosuccinimide in the presence of a suitable solvent . The reaction conditions typically include maintaining a controlled temperature and using an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-amino-2-chloronicotinate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The amino group can be oxidized or reduced under specific conditions.

    Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in polar solvents are commonly used.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can modify the amino group to form different nitrogen-containing compounds .

Mechanism of Action

The mechanism of action of methyl 5-amino-2-chloronicotinate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-amino-5-chloronicotinate: Similar in structure but with different positioning of the amino and chlorine groups.

    Methyl nicotinate: Lacks the chlorine and amino groups but shares the nicotinic acid backbone.

Uniqueness

Methyl 5-amino-2-chloronicotinate is unique due to the presence of both an amino group and a chlorine atom on the pyridine ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

methyl 5-amino-2-chloropyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O2/c1-12-7(11)5-2-4(9)3-10-6(5)8/h2-3H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPOFXAOIWIQBFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N=CC(=C1)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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